REACTION_CXSMILES
|
ClC1CCCCC1.C([O:10][CH:11](OCC)[C:12]1[O:16][CH:15]=[CH:14][CH:13]=1)C.[Li].[B:21](OC)([O:24]C)[O:22]C.Cl>C1COCC1.C1CCCCC1.O>[CH:11]([C:12]1[O:16][C:15]([B:21]([OH:24])[OH:22])=[CH:14][CH:13]=1)=[O:10] |^1:19|
|
Name
|
|
Quantity
|
120 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
20.88 g
|
Type
|
reactant
|
Smiles
|
ClC1CCCCC1
|
Name
|
|
Quantity
|
27.2 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C1=CC=CO1)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1CCCCC1
|
Name
|
|
Quantity
|
18.3 g
|
Type
|
reactant
|
Smiles
|
B(OC)(OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-65 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for another 30 minutes at −65° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added dropwise at the same temperature over a period of 30 minutes
|
Duration
|
30 min
|
Type
|
DISTILLATION
|
Details
|
are distilled off at a maximum of 35° C. under reduced pressure
|
Type
|
STIRRING
|
Details
|
the mixture is stirred until all the product
|
Type
|
CUSTOM
|
Details
|
has precipitated
|
Type
|
FILTRATION
|
Details
|
the product is filtered off
|
Type
|
WASH
|
Details
|
After washing with a little cold water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a little cold acetone and drying
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C1=CC=C(O1)B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.123 mol | |
AMOUNT: MASS | 17.2 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 76.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |